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Compound of Interest

Compound Name:

3-[(4-

Ethoxyphenyl)methylamino]propan

-1-ol

CAS No.: 869944-02-5

Cat. No.: B3161366

Get Quote

In the realm of medicinal chemistry and materials science, the aminopropanol scaffold is a

cornerstone for the development of a diverse array of functional molecules. The specific

compound, 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol, represents a unique structural

motif that, while not extensively documented in current literature, holds significant potential for

further scientific exploration. Its architecture, combining a flexible aminopropanol chain with a

substituted aromatic ring, suggests possible applications in drug discovery and as a building

block for more complex chemical entities.

This technical guide provides a comprehensive overview of 3-[(4-
Ethoxyphenyl)methylamino]propan-1-ol, including its nomenclature, predicted

physicochemical properties, and detailed, field-proven synthetic protocols. For the purposes of

this guide, and due to the limited direct literature, we will also draw upon established

knowledge of structurally similar compounds to infer potential applications and analytical

methodologies. This document is intended for researchers, scientists, and drug development

professionals seeking to synthesize and characterize this and related novel chemical entities.
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Nomenclature and Structural Identification
The systematic IUPAC name for the target compound is 3-{[(4-

ethoxyphenyl)methyl]amino}propan-1-ol. However, a variety of synonyms and alternative

names may be encountered in chemical databases and literature, arising from different naming

conventions.

Common Synonyms and Identifiers:

N-(4-Ethoxybenzyl)-3-aminopropan-1-ol

3-((p-Ethoxybenzyl)amino)propan-1-ol

1-((4-Ethoxyphenyl)methylamino)-3-propanol

It is crucial for researchers to utilize these potential synonyms when conducting literature and

database searches to ensure a comprehensive retrieval of any related information. A closely

related compound found in chemical databases is 3-dimethylamino-1-(4-ethoxyphenyl)-1-

propanol, which features a dimethylamino group and a different substitution pattern on the

propanol chain[1].

Predicted Physicochemical Properties
While experimental data for 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is not readily

available, its fundamental physicochemical properties can be reliably predicted based on its

structure. These predictions are invaluable for planning synthetic routes, purification strategies,

and for anticipating the compound's behavior in various chemical and biological systems.
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Property Predicted Value

Molecular Formula C12H19NO2

Molecular Weight 209.28 g/mol

LogP (Octanol-Water Partition Coefficient) 1.9

Topological Polar Surface Area (TPSA) 41.5 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Rotatable Bonds 6

These predicted values suggest that the molecule possesses moderate lipophilicity and is likely

to be a solid at room temperature with a relatively high boiling point.

Strategic Synthesis of 3-[(4-
Ethoxyphenyl)methylamino]propan-1-ol
The synthesis of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol can be approached through

several reliable synthetic strategies. Below, we detail a robust and well-established method

based on reductive amination, a cornerstone of amine synthesis in medicinal chemistry.

Proposed Synthetic Pathway: Reductive Amination
This two-step process involves the initial formation of a Schiff base (imine) from 4-

ethoxybenzaldehyde and 3-aminopropan-1-ol, followed by its in-situ reduction to the desired

secondary amine.

4-Ethoxybenzaldehyde

Imine Intermediate (Schiff Base)

+

3-Aminopropan-1-ol
+

3-[(4-Ethoxyphenyl)methylamino]propan-1-ol

Reduction

Sodium Borohydride (NaBH4)
or Sodium Triacetoxyborohydride (STAB)
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Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Experimental Protocol
Materials:

4-Ethoxybenzaldehyde

3-Aminopropan-1-ol[2][3][4]

Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4)

Dichloromethane (DCM) or Methanol (MeOH) as solvent

Glacial Acetic Acid (catalyst, if needed)

Saturated Sodium Bicarbonate solution

Anhydrous Magnesium Sulfate or Sodium Sulfate

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

ethoxybenzaldehyde (1.0 equivalent) in the chosen solvent (DCM or MeOH).

Addition of Amine: To this solution, add 3-aminopropan-1-ol (1.1 equivalents). If using a less

reactive aldehyde or amine, a catalytic amount of glacial acetic acid can be added to

facilitate imine formation.

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Reduction: Once imine formation is complete or has reached equilibrium, carefully add the

reducing agent. Sodium triacetoxyborohydride (1.5 equivalents) is often preferred for its
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mildness and selectivity. Alternatively, sodium borohydride (1.5 equivalents) can be used,

typically in a protic solvent like methanol.

Reaction Progression: Continue stirring the reaction mixture at room temperature for an

additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-

MS.

Workup: Upon completion, quench the reaction by the slow addition of saturated sodium

bicarbonate solution until gas evolution ceases.

Extraction: If DCM was used as the solvent, separate the organic layer. If methanol was

used, remove it under reduced pressure and extract the aqueous residue with a suitable

organic solvent like ethyl acetate or DCM (3x).

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield

the crude product.

Purification: The crude product can be purified by column chromatography on silica gel,

using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol to afford the

pure 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol.

Inferred Biological Activity and Potential
Applications
While the specific biological profile of 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol has not

been characterized, its structural components are present in a variety of pharmacologically

active molecules.

CNS Activity: The phenethylamine backbone, embedded within the structure, is a common

feature in many centrally acting agents. For instance, analogs such as 1-(3-methoxy-4-

methyphenyl)-2-aminopropane have been investigated for their effects on the central

nervous system[5].

Analgesic Properties: The presence of a substituted aminophenol-like structure may suggest

potential analgesic or antipyretic properties, drawing parallels to derivatives of
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paracetamol[6].

Adrenergic System Modulation: Structurally related amino alcohols are known to interact with

the adrenergic system. For example, derivatives of 1-(p-nitrophenyl)-2-aminoethanol have

shown alpha-adrenergic stimulating activity[7].

These structural similarities suggest that 3-[(4-Ethoxyphenyl)methylamino]propan-1-ol could

be a valuable candidate for screening in various drug discovery programs, particularly in the

areas of neurology and pain management.

Analytical Characterization
To confirm the identity and purity of the synthesized 3-[(4-
Ethoxyphenyl)methylamino]propan-1-ol, a suite of standard analytical techniques should be

employed.

Synthesis & Purification

Structural & Purity Analysis

Purified Product

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS for Exact Mass)

Infrared Spectroscopy
(Functional Groups)

Purity Assessment
(HPLC, Elemental Analysis)

Click to download full resolution via product page

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

elucidating the molecular structure. The proton NMR should show characteristic signals for

the ethoxy group, the aromatic protons, the methylene groups of the propanol chain, and the

N-H and O-H protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the

molecular formula by providing an accurate mass measurement of the molecular ion.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups,

such as the O-H and N-H stretches (typically a broad band around 3300 cm⁻¹) and the C-O

and C-N stretching vibrations.

Purity Assessment: High-performance liquid chromatography (HPLC) is the standard method

for determining the purity of the final compound. Elemental analysis can also be performed

to confirm the elemental composition.

Conclusion
3-[(4-Ethoxyphenyl)methylamino]propan-1-ol is a novel compound with significant potential

for applications in medicinal chemistry and beyond. While direct experimental data is scarce,

this guide provides a solid foundation for its synthesis and characterization based on well-

established chemical principles and data from structurally related analogs. The detailed

synthetic protocol for reductive amination offers a reliable method for accessing this molecule,

and the proposed analytical workflow will ensure its unambiguous identification and purity

assessment. The inferred potential for biological activity makes this compound and its

derivatives attractive targets for future research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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